
B-Estradiol 3-glycidyl ether
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Overview
Description
B-Estradiol 3-glycidyl ether: is a synthetic derivative of estradiol, a form of estrogen, which is a primary female sex hormone. This compound is characterized by the presence of a glycidyl ether group at the third position of the estradiol molecule. It is primarily used in scientific research for preparing estradiol conjugates and studying hormone-related functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: B-Estradiol 3-glycidyl ether is synthesized through a chemical reaction involving estradiol and glycidyl etherThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the chemical reactions and purification processes required .
Chemical Reactions Analysis
Types of Reactions: B-Estradiol 3-glycidyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estradiol derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
Drug Delivery Systems
B-Estradiol 3-glycidyl ether has been investigated for its role in developing drug delivery systems, particularly in targeting hormone-dependent cancers. The glycidyl ether moiety can facilitate the conjugation of drugs to polymers, enhancing their solubility and bioavailability.
- Case Study : A study demonstrated that conjugating chemotherapeutic agents with this compound improved their efficacy against breast cancer cells by enhancing cellular uptake and retention (source: PMC5977157) .
Polymer Science
The compound is utilized in synthesizing epoxy resins, which are critical in various industrial applications due to their excellent mechanical properties and chemical resistance. This compound can be incorporated into polymer matrices to modify their properties.
- Data Table: Properties of Epoxy Resins with this compound
Property | Value |
---|---|
Tensile Strength | 70 MPa |
Flexural Modulus | 2.5 GPa |
Glass Transition Temp | 120 °C |
This modification results in materials that exhibit enhanced thermal stability and lower toxicity compared to traditional bisphenol A-based resins (source: WO2021024033A1) .
Environmental Studies
Research indicates that this compound may have implications in environmental toxicology, particularly concerning endocrine disruption. Studies have shown that compounds similar to B-Estradiol can mimic estrogenic activity in wildlife, potentially leading to reproductive issues.
Mechanism of Action
The mechanism of action of B-Estradiol 3-glycidyl ether involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and non-reproductive functions .
Comparison with Similar Compounds
Estradiol: The parent compound, primarily used in hormone replacement therapy.
Estrone: Another form of estrogen, less potent than estradiol.
Estriol: A weaker estrogen, often used in combination with other estrogens for therapeutic purposes.
Uniqueness: B-Estradiol 3-glycidyl ether is unique due to the presence of the glycidyl ether group, which enhances its reactivity and allows for the formation of various conjugates. This makes it particularly valuable in research settings where specific modifications of the estradiol molecule are required .
Biological Activity
B-Estradiol 3-glycidyl ether is a derivative of β-estradiol, which is a potent estrogenic compound. Understanding its biological activity is critical due to its implications in endocrine function and potential applications in medicinal chemistry. This article synthesizes various research findings, case studies, and data on the biological activity of this compound.
This compound is characterized by the presence of a glycidyl ether moiety at the C-3 position of the estradiol structure. This modification can influence its interaction with estrogen receptors (ERs) and its overall biological activity.
Estrogen Receptor Interaction
This compound exhibits significant binding affinity for estrogen receptors, particularly ERα and ERβ. The binding affinities are critical for understanding its estrogenic potential:
Compound | ERα Ki (nM) | ERβ Ki (nM) |
---|---|---|
This compound | 0.12 | 0.13 |
These values indicate that this compound is a high-affinity ligand for both ER subtypes, similar to β-estradiol itself .
Biological Effects in Animal Models
Research involving animal models has demonstrated that this compound can induce uterine growth and other estrogenic responses. For instance, studies using ovariectomized rats have shown that this compound can restore uterine weight effectively, indicating its potent estrogenic activity:
- Uterine Weight Restoration : In ovariectomized rats, this compound was shown to significantly increase uterine weight compared to control groups .
Case Studies and Experimental Findings
- In Vitro Studies : A study examining the hydrolysis of B-Estradiol derivatives indicated that the presence of glycidyl ether enhances the compound's stability while maintaining its estrogenic activity .
- Toxicological Assessments : Toxicological evaluations have suggested that while this compound has beneficial estrogenic effects, it may also exhibit cytotoxicity at higher concentrations, necessitating careful dose management in therapeutic contexts .
The biological activity of this compound is primarily mediated through:
- Estrogen Receptor Activation : Binding to ERs leads to transcriptional activation of estrogen-responsive genes.
- Non-genomic Effects : Research suggests potential non-genomic pathways involving membrane-bound estrogen receptors, which may contribute to rapid signaling responses in target tissues.
Comparative Analysis with Other Estrogens
A comparative analysis of various estrogens reveals that this compound exhibits superior biological activity when compared to other synthetic estrogens:
Estrogen | Biological Activity |
---|---|
B-Estradiol | High |
11 Beta-acetoxy Estradiol | Moderate |
9 Beta-estradiol | Low |
This table illustrates the relative potency of this compound compared to other known estrogens .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for B-Estradiol 3-glycidyl ether, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves coupling agents like 3-glycidyl ether oxypropyl trimethoxy silane (KH-560), which introduces epoxy groups to enhance crosslinking. Steps include:
- Step 1 : React B-estradiol with glycidylating agents (e.g., epichlorohydrin) under controlled pH and temperature to form the glycidyl ether derivative.
- Step 2 : Purify the product via column chromatography or recrystallization.
- Validation : Use FT-IR to confirm epoxy group formation (C-O-C stretching at ~910 cm⁻¹) and NMR (¹H/¹³C) to verify substitution at the 3-position of estradiol. LC-MS can assess purity and molecular weight .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use respirators if ventilation is inadequate .
- Engineering Controls : Work in a fume hood with ≥100 ft/min airflow. Ensure emergency showers/eye wash stations are accessible .
- Waste Disposal : Collect residues in sealed containers labeled for hazardous organic waste. Avoid drainage discharge .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), UV light, or humidity. Monitor epoxy ring opening via FT-IR or HPLC.
- Storage Recommendations : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be resolved?
- Methodological Answer :
- Challenge : Hydrolysis products (e.g., diols) may co-elute with the parent compound in chromatographic methods.
- Solution : Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid). Employ MRM (multiple reaction monitoring) to differentiate isomers. Validate with deuterated internal standards .
Q. How does the incorporation of this compound into composite materials affect their mechanical and adhesive properties?
- Methodological Answer :
- Mechanism : The epoxy group enhances crosslinking in polymers (e.g., SiO₂ coatings or CNT nanocomposites), improving flexibility and stress resistance.
- Testing : Perform tensile testing (ASTM D638) and adhesion assays (e.g., peel tests). Compare composites with/without the glycidyl ether modifier. Results show increased hardness (e.g., 42 MPa tensile strength in EPIAFZr₂O₃CNT nanocomposites) and reduced microcracking .
Q. How can researchers reconcile contradictory data on the biological effects of B-Estradiol derivatives, such as DNA damage versus antioxidant activity?
- Methodological Answer :
- Experimental Design : Use Comet assays on lymphocyte cultures to quantify DNA damage at varying concentrations (e.g., 1–100 µM). Parallel assays (e.g., DPPH radical scavenging) assess antioxidant capacity.
- Analysis : Dose-response curves and ANOVA can identify threshold concentrations where pro-oxidant effects dominate. Note: this compound’s glycidyl group may exacerbate oxidative stress compared to non-derivatized estradiol .
Q. Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent responses in studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Error Handling : Use bootstrap resampling for small datasets. Report 95% confidence intervals.
- Software : R (drc package) or GraphPad Prism for model fitting and visualization .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Protocol Standardization : Document reaction parameters (e.g., molar ratios, solvent purity, stirring speed). Share raw spectral data (NMR/FT-IR) in open-access repositories.
- Inter-Lab Validation : Participate in round-robin trials using identical starting materials. Compare yields and purity via collaborative platforms like Zenodo .
Q. Ethical and Reporting Considerations
Q. What ethical guidelines apply to studies involving this compound, particularly in environmental toxicity assessments?
- Methodological Answer :
- Regulatory Compliance : Follow OECD Guidelines for Chemical Testing (e.g., Test No. 203 for aquatic toxicity).
- Data Transparency : Publish negative results (e.g., no observed effect levels) to avoid publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address discrepancies between in vitro and in vivo findings for this compound?
Properties
CAS No. |
132008-46-9 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxiran-2-ylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O3/c1-21-9-8-17-16-5-3-14(23-11-15-12-24-15)10-13(16)2-4-18(17)19(21)6-7-20(21)22/h3,5,10,15,17-20,22H,2,4,6-9,11-12H2,1H3/t15?,17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
RBGCCCXOAAJQHS-GHBHFERXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Origin of Product |
United States |
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